molecular formula C21H21NO4S B2608401 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide CAS No. 923387-03-5

3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide

Cat. No.: B2608401
CAS No.: 923387-03-5
M. Wt: 383.46
InChI Key: INHDFKVSGMZQGX-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylsulfonyl group attached to a propanamide backbone, with a methoxynaphthalene moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the sulfonylation of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride. This intermediate is then reacted with 4-methoxynaphthalen-1-amine to form the desired product through an amide coupling reaction. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential use in anticancer therapies due to its ability to inhibit cell proliferation.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylsulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. The methoxynaphthalene moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-benzylsulfonyl-N-(4-methoxynaphthalen-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-26-20-12-11-19(17-9-5-6-10-18(17)20)22-21(23)13-14-27(24,25)15-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHDFKVSGMZQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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